(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1565-90-8
VCID: VC21355752
InChI: InChI=1S/C13H9FO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+
SMILES: C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)F
Molecular Formula: C13H9FO2
Molecular Weight: 216.21 g/mol

(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one

CAS No.: 1565-90-8

Cat. No.: VC21355752

Molecular Formula: C13H9FO2

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one - 1565-90-8

Specification

CAS No. 1565-90-8
Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
IUPAC Name (E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C13H9FO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+
Standard InChI Key RGJPDKIZVFCFKE-UHFFFAOYSA-N
Isomeric SMILES C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)F
SMILES C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)F
Canonical SMILES C=CC(=O)C1=CC(=C(C=C1)F)C2=CC=CO2

Introduction

Synthesis and Preparation

The synthesis of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves Claisen-Schmidt condensation between 4-fluoroacetophenone and furfural under basic conditions:

  • Reactants:

    • 4-Fluoroacetophenone

    • Furfural

    • Base catalyst (e.g., NaOH or KOH)

  • Reaction Conditions:

    • Solvent: Ethanol or methanol

    • Temperature: Room temperature to mild heating (~40–50°C)

    • Reaction Time: Several hours until completion .

  • Mechanism:
    The base deprotonates the acetophenone, forming an enolate ion that reacts with furfural via nucleophilic addition, followed by dehydration to yield the final product.

Biological Activity and Applications

Chalcones like (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one are widely studied for their biological properties:

4.1 Antimicrobial Activity
Chalcones exhibit broad-spectrum antimicrobial activity due to their ability to disrupt bacterial membranes and inhibit enzymatic pathways.

4.2 Antioxidant Properties
The conjugated structure allows the compound to scavenge free radicals, making it a potential antioxidant agent.

4.3 Anticancer Potential
Preliminary studies suggest chalcones can inhibit cancer cell proliferation by targeting tubulin polymerization and inducing apoptosis.

Computational Studies

Density Functional Theory (DFT) studies have been employed to analyze the electronic structure and reactivity of similar chalcones:

  • HOMO-LUMO Analysis: Indicates strong electron delocalization, favoring interactions with biological macromolecules.

  • Molecular Docking Simulations: Suggest potential binding affinity to enzymes such as tyrosinase or kinases, relevant for pharmaceutical applications .

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